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Compound of Interest

(Chloromethyl)dimethylphenylsilan
Compound Name:

e

Cat. No. B155712

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of (Chloromethyl)dimethylphenylsilane, a
versatile organosilicon compound, focusing on its nuclear magnetic resonance (NMR) and
mass spectrometry (MS) characteristics. This document is intended to serve as a
comprehensive resource for researchers, scientists, and professionals in drug development
and other scientific fields who utilize this compound in their work.

Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, and
Mass Spectrometry analyses of (Chloromethyl)dimethylphenylsilane.

'H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic (ortho-
7.52-757 Multiplet 2H
protons)
_ Aromatic (meta- and
7.35-7.44 Multiplet 3H
para-protons)
2.96 Singlet 2H -CH2CI
0.42 Singlet 6H -Si(CHs)2

Solvent: CDCls, Frequency: 400 MHz[1]

13C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (6) ppm

Assignment

136.1 Aromatic (ipso-carbon)
133.7 Aromatic (ortho-carbons)
129.7 Aromatic (para-carbon)
128.0 Aromatic (meta-carbons)
30.4 -CH2Cl

45 -Si(CHs)2

Solvent: CDCIs, Frequency: 101 MHz[1]

Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Proposed Fragment

186 2 [M+2]* (Isotopic peak)

184 13 [M]* (Molecular ion)

171 9 [M - CHs]*

155 10 [M - CH2CI]* or [M - Cl - CHs]*
135 100 [M - CH2CI - H2]* or

[Si(CH3)2Ph]*

lonization Mode: Electron lonization (EI)[1][2]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring *H and 3C NMR spectra of
(Chloromethyl)dimethylphenylsilane is outlined below.

Sample Preparation:

o Dissolve approximately 10-20 mg of (Chloromethyl)dimethylphenylsilane in 0.5-0.7 mL of
deuterated chloroform (CDClIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
» Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e 1HNMR:
o Pulse Program: Standard single-pulse experiment.

o Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16.

o BC NMR:

o

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 128-1024 (or more, depending on sample concentration).

Mass Spectrometry (MS)

The following protocol describes a typical procedure for obtaining an electron ionization (EI)
mass spectrum of (Chloromethyl)dimethylphenylsilane.

Sample Introduction:

 Introduce a small amount of the liquid sample via a direct insertion probe or by injection into
a gas chromatograph (GC) coupled to the mass spectrometer.

e For GC-MS, use a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms)
and an appropriate temperature program to ensure good separation and peak shape.

Instrument Parameters:

« lonization Mode: Electron lonization (EI).

o Electron Energy: 70 eV.

e lon Source Temperature: 200-250 °C.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40-300.
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Data Interpretation
NMR Spectra

The *H NMR spectrum clearly shows the expected signals for the aromatic protons, the
chloromethyl protons, and the dimethylsilyl protons. The integration values are consistent with
the number of protons in each chemical environment. The upfield chemical shift of the
dimethylsilyl protons is characteristic of silicon-bound methyl groups.

The 13C NMR spectrum displays the six expected carbon signals. The aromatic carbons appear
in the typical downfield region, while the chloromethyl carbon is observed around 30 ppm. The
signal for the methyl carbons attached to the silicon atom is found at a characteristic upfield
chemical shift of -4.5 ppm.

Mass Spectrum and Fragmentation Pathway

The mass spectrum exhibits a molecular ion peak [M]* at m/z 184, consistent with the
molecular weight of (Chloromethyl)dimethylphenylsilane, and an isotopic peak at m/z 186
due to the presence of the 37Cl isotope.[1] The base peak at m/z 135 is attributed to the stable
dimethylphenylsilyl cation, [Si(CHs)z2Ph]*, formed by the loss of the chloromethyl radical.[1]
Other significant fragments arise from the loss of a methyl radical (M - CHs]* at m/z 171) and
the loss of a chlorine radical followed by a methyl group or vice versa. The fragmentation
pattern is characteristic of phenylsilanes, where cleavage of the silicon-substituent bond is a
dominant process.

Visualizations
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Data Acquisition Data Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(Chloromethyl)dimethylphenylsilane: A Comprehensive
Spectroscopic and Spectrometric Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155712#chloromethyl-dimethylphenylsilane-nmr-and-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b155712#chloromethyl-dimethylphenylsilane-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b155712#chloromethyl-dimethylphenylsilane-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b155712#chloromethyl-dimethylphenylsilane-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b155712#chloromethyl-dimethylphenylsilane-nmr-and-mass-spectrometry-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155712?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

